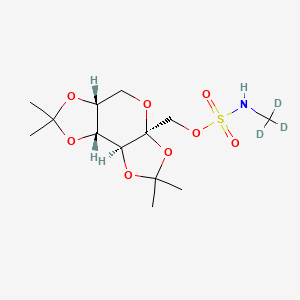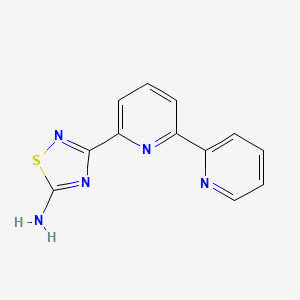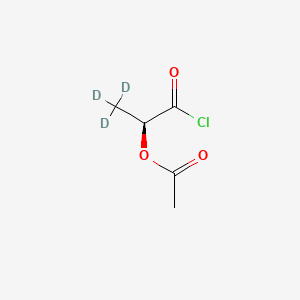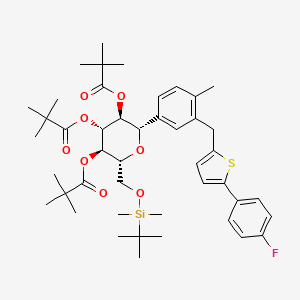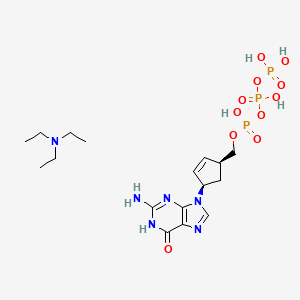
(-)-Carbovir-5'-triphosphate Triethylammonium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Carbovir-5’-triphosphate Triethylammonium Salt is a chemical compound that has garnered significant interest in various scientific fields. This compound is a derivative of carbovir, a nucleoside analog known for its antiviral properties. The triethylammonium salt form enhances its solubility and stability, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Carbovir-5’-triphosphate Triethylammonium Salt typically involves multiple steps, starting from the base compound carbovir. The process includes phosphorylation to introduce the triphosphate group, followed by the formation of the triethylammonium salt. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of (-)-Carbovir-5’-triphosphate Triethylammonium Salt involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and continuous monitoring of reaction conditions to maintain product quality. The final product is purified using techniques such as chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(-)-Carbovir-5’-triphosphate Triethylammonium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the compound, potentially affecting its activity.
Reduction: This reaction can be used to modify the compound’s structure, enhancing its stability or activity.
Substitution: This reaction involves replacing one functional group with another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a more oxidized form of the compound, while substitution reactions can yield various derivatives with different functional groups.
Scientific Research Applications
(-)-Carbovir-5’-triphosphate Triethylammonium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study its reactivity and to synthesize new compounds.
Biology: The compound is used in studies involving nucleoside analogs and their effects on biological systems.
Medicine: Due to its antiviral properties, it is studied for potential therapeutic applications, particularly in the treatment of viral infections.
Industry: The compound’s stability and solubility make it useful in various industrial processes, including the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (-)-Carbovir-5’-triphosphate Triethylammonium Salt involves its incorporation into viral DNA, leading to chain termination and inhibition of viral replication. The molecular targets include viral polymerases, which are essential for the replication of viral genomes. The pathways involved in its action include the inhibition of nucleotide synthesis and the disruption of viral replication processes.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: Another nucleoside analog with antiviral properties.
Ganciclovir: Similar to acyclovir but with a broader spectrum of activity.
Zidovudine: An antiretroviral medication used to prevent and treat HIV/AIDS.
Uniqueness
(-)-Carbovir-5’-triphosphate Triethylammonium Salt is unique due to its enhanced solubility and stability, which make it more suitable for various applications compared to other nucleoside analogs. Its specific mechanism of action and the ability to form stable salts with triethylammonium further distinguish it from similar compounds.
Properties
Molecular Formula |
C17H31N6O11P3 |
|---|---|
Molecular Weight |
588.4 g/mol |
IUPAC Name |
[[(1S,4R)-4-(2-amino-6-oxo-1H-purin-9-yl)cyclopent-2-en-1-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C11H16N5O11P3.C6H15N/c12-11-14-9-8(10(17)15-11)13-5-16(9)7-2-1-6(3-7)4-25-29(21,22)27-30(23,24)26-28(18,19)20;1-4-7(5-2)6-3/h1-2,5-7H,3-4H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,12,14,15,17);4-6H2,1-3H3/t6-,7+;/m1./s1 |
InChI Key |
VOPCLDVIXTWVHC-HHQFNNIRSA-N |
Isomeric SMILES |
CCN(CC)CC.C1[C@@H](C=C[C@@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
CCN(CC)CC.C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-2-(furan-3-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13852556.png)
![Tert-butyl 1-benzyl-6-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13852582.png)
![N-[[2,3-dichloro-5-(2-methoxyethyl)phenyl]methyl]cyclopropanamine](/img/structure/B13852590.png)
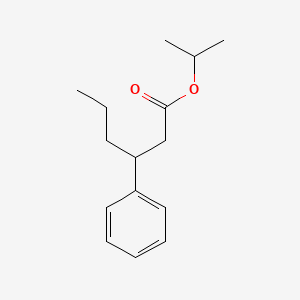
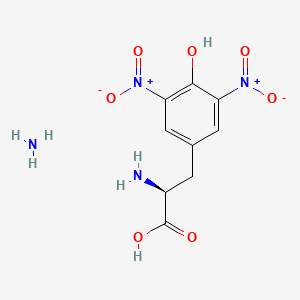
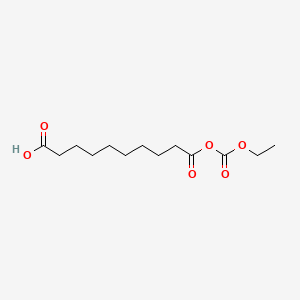
![1-(2-Aminoethyl-d4)-3-(5-chlorobenzo[c][1,2,5]thiadiazol-4-yl)thiourea](/img/structure/B13852602.png)
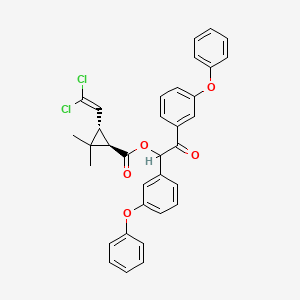
![6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline](/img/structure/B13852610.png)
